Pentostatin-d3
Description
Properties
Molecular Formula |
C₁₁H₁₃D₃N₄O₄ |
|---|---|
Molecular Weight |
271.29 |
Synonyms |
(8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-imidazo[4,5-d][1,3]diazepin-8-ol-d3; (R)-; 2’-DCF; 2’-Deoxycoformycin-d3; CI 825-d3; CL 67310465-d3; Cl 825-d3; Co-V-d3; Co-Vidarabine-d3; Coforin-d3; NSC 21832-d3; NSC 247520-d3; Nipent- |
Origin of Product |
United States |
Synthesis and Characterization of Pentostatin D3 for Research Purposes
Synthetic Methodologies for Deuterated Pentostatin (B1679546) Derivatives
The creation of deuterated compounds like Pentostatin-d3 involves the strategic replacement of hydrogen atoms with deuterium (B1214612). This process requires careful consideration of label stability and the development of specific chemical synthesis routes.
Strategic Incorporation of Deuterium Atoms for Label Stability
The primary goal of creating a deuterated standard is to produce a molecule that is chemically identical to the parent compound but has a different mass. For this compound, this means introducing three deuterium atoms. The stability of these deuterium labels is paramount to its function as a reliable internal standard. acs.org
Deuterium labeling is achieved through hydrogen isotope exchange (HIE) reactions, where hydrogen atoms are replaced by deuterium. acs.org The stability of the C-D bond is generally greater than the C-H bond, a phenomenon known as the kinetic isotope effect. This enhanced stability helps prevent the loss or exchange of the deuterium atoms during sample preparation and analysis, which is crucial for accurate quantification. acs.orgsymeres.com
The selection of which hydrogen atoms to replace is a critical aspect of the design. For a molecule to serve as an effective internal standard, the deuterium atoms should be in positions that are not readily exchanged under typical analytical conditions. In many deuterated standards, labeling is often targeted at positions that are not involved in enzymatic or chemical reactions that the parent molecule might undergo.
Chemical Synthetic Routes for this compound
While the specific, proprietary synthesis route for commercially available this compound is not always publicly disclosed, the general principles of organic synthesis and deuteration chemistry provide a framework for its production. The total chemical synthesis of pentostatin itself is a complex process, first achieved by Showalter and Baker. google.com This multi-step process often involves the synthesis of the heterocyclic base followed by glycosylation. google.comresearchgate.net
The synthesis of this compound would likely involve a modification of established pentostatin synthesis pathways, incorporating a deuterium source at a key step. One potential strategy is to use a deuterated starting material or reagent during the synthesis of a precursor molecule. For instance, a deuterated solvent like heavy water (D₂O) or a deuterated reducing agent could be used to introduce the deuterium atoms. google.comgoogle.com Another approach involves the direct HIE on the final pentostatin molecule or a late-stage intermediate, although this can sometimes lead to a mixture of products with varying degrees of deuteration and may be more difficult to control. acs.org A common method for producing deuterated compounds is through catalytic exchange reactions, often using a metal catalyst to facilitate the exchange of hydrogen for deuterium from a deuterium source. researchgate.net
Analytical Confirmation of Isotopic Enrichment and Structural Integrity
Following synthesis, rigorous analytical testing is required to confirm that the desired deuterated compound has been successfully produced and is of sufficient purity for research use.
Mass Spectrometric Characterization of this compound
Mass spectrometry (MS) is the primary technique used to confirm the identity and isotopic enrichment of this compound. silantes.com It allows for the precise determination of the molecular weight of the compound.
The expected molecular weight of unlabeled pentostatin is approximately 268.27 g/mol . pfizer.com By replacing three hydrogen atoms with deuterium atoms, the molecular weight of this compound is expected to increase by approximately 3 atomic mass units. High-resolution mass spectrometry (HRMS) can be employed to confirm this mass shift with a high degree of accuracy. google.com
Tandem mass spectrometry (MS/MS) is also a critical tool. nih.gov In this technique, the deuterated parent ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a "fingerprint" for the molecule, and by comparing the fragmentation pattern of this compound to that of unlabeled pentostatin, the structural integrity of the molecule can be confirmed. Furthermore, the location of the deuterium atoms can often be inferred from the mass shifts of specific fragment ions. For example, a study on the determination of pentostatin in fermentation broth used an ion pair of m/z 269.17 > 153.20 for quantification. nih.gov
Table 1: Mass Spectrometric Data for Pentostatin and this compound
| Compound | Expected Molecular Weight ( g/mol ) | Observed Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| Pentostatin | 268.27 pfizer.com | 269.17 [M+H]⁺ nih.gov | 153.20 nih.gov |
This table presents expected and reported values for illustrative purposes. Actual observed values may vary slightly depending on the instrument and conditions.
Chromatographic Purity Assessment for Research Standards
In addition to confirming the isotopic labeling, it is essential to determine the chemical purity of the this compound standard. High-performance liquid chromatography (HPLC) is a standard method for this purpose. nih.gov
HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By running the synthesized this compound through an HPLC system, its purity can be assessed by the presence of a single major peak corresponding to the deuterated compound. The presence of other peaks would indicate impurities, which could be unreacted starting materials, byproducts of the synthesis, or degradants.
The retention time of this compound in an HPLC system is expected to be very similar to that of unlabeled pentostatin, as the addition of deuterium atoms typically has a negligible effect on the chromatographic behavior of the molecule. A diode-array detector (DAD) or a UV detector is often used in conjunction with HPLC to detect the compound as it elutes from the column. For the highest level of specificity and sensitivity, HPLC is often coupled with mass spectrometry (LC-MS), allowing for simultaneous purity assessment and mass confirmation. nih.govwdh.ac.id
Table 2: Illustrative Chromatographic and Purity Data
| Parameter | Typical Specification |
|---|---|
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99% atom % D |
| Chemical Identity | Conforms to the structure |
| Appearance | White to off-white solid pfizer.com |
Analytical Methodological Applications of Pentostatin D3 in Quantitative Research
Role as a Stable Isotope-Labeled Internal Standard (SILIS)
In quantitative mass spectrometry, a SILIS is considered the gold standard for quantification. acs.org Pentostatin-d3, being chemically identical to its non-labeled counterpart, pentostatin (B1679546), but with a different mass due to the presence of deuterium (B1214612) atoms, is an ideal internal standard. pubcompare.ai These standards are added in a known quantity to samples at the beginning of the analytical process. Because the SILIS and the analyte have nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer. acs.orgwaters.com This co-behavior is crucial for correcting variations that can occur during sample handling and analysis. clearsynth.com
Enhancement of Measurement Accuracy and Precision in Bioanalytical Assays
The use of this compound significantly improves the accuracy and precision of bioanalytical assays. waters.comnih.gov Analyte loss can occur at various stages of sample preparation, and instrument response can fluctuate. scispace.com By adding a known amount of this compound to the sample, researchers can normalize the signal of the native pentostatin against the signal of the internal standard. clearsynth.com This ratio-based calculation corrects for any loss or variability, leading to a more accurate determination of the analyte's concentration. lcms.cz For instance, studies have shown that using a SILIS can significantly reduce the variance in measurements compared to using an analogous internal standard, thereby improving the precision of the method. scispace.com This ensures that the analytical procedure is robust and reliable. clearsynth.com
Correction for Matrix Effects and Ion Suppression in Mass Spectrometry
Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effect. nih.gov This can lead to ion suppression or enhancement, causing inaccurate quantification. waters.comnih.gov Since this compound co-elutes with pentostatin from the liquid chromatography column and enters the mass spectrometer at the same time, it is subjected to the same matrix effects. waters.com Consequently, any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to a similar degree. chemrxiv.org By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix-induced variations are effectively canceled out, ensuring that the quantitative results are not biased by the sample matrix. clearsynth.comchromatographyonline.com
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development of robust and reliable LC-MS/MS assays is essential for the accurate quantification of compounds like pentostatin in biological samples. nih.govnih.gov this compound plays a pivotal role in the validation of these methods. researchgate.net LC-MS/MS methods are favored for their high specificity, sensitivity, and throughput. chromatographyonline.com
A typical validation process for an LC-MS/MS method includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.govresearchgate.net The use of a SILIS like this compound is integral to achieving the stringent acceptance criteria for these validation parameters. nih.gov
Optimization of Chromatographic Separation for Deuterated Analytes
A critical step in LC-MS/MS method development is the optimization of chromatographic conditions to achieve efficient separation of the analyte from other components in the sample. The goal is to obtain a sharp, symmetrical peak for the analyte, free from interference. researchgate.net When using a deuterated internal standard like this compound, it is crucial that it co-elutes with the unlabeled analyte. waters.com However, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the "isotope effect". waters.comscispace.com Therefore, chromatographic parameters such as the column type (e.g., C18 reversed-phase), mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol (B129727) with additives like formic acid), gradient elution program, and column temperature must be carefully optimized to ensure co-elution and good peak shape for both pentostatin and this compound. mdpi.commdpi.com
Mass Spectrometric Detection Parameters for this compound and Analogues
Mass spectrometry detection, particularly in the tandem MS (MS/MS) mode, provides high selectivity and sensitivity. researchgate.net For quantitative analysis, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion that is formed after the precursor ion is fragmented in the collision cell.
For pentostatin, the precursor ion in positive electrospray ionization (ESI+) mode is typically the protonated molecule [M+H]⁺. A specific product ion is then chosen for quantification. A study developing an HPLC-MS/MS method for pentostatin identified the quantitative ion pair as m/z 269.17 > 153.20, with a collision energy of 11 V. nih.gov For this compound, the precursor ion would have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled pentostatin. The product ion may or may not retain the deuterium label, depending on the fragmentation pathway. The MRM transitions for both the analyte and the internal standard must be carefully selected and optimized to maximize sensitivity and prevent crosstalk between the two channels.
Table 1: Illustrative Mass Spectrometric Parameters for Pentostatin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Pentostatin | 269.17 | 153.20 | 11 |
| This compound | 272.17 | User-defined | User-defined |
Note: The specific product ion and collision energy for this compound would be determined during method development. nih.gov
Applications in In Vitro Research Sample Analysis
Validated LC-MS/MS methods using this compound as an internal standard are applied to quantify pentostatin in various in vitro research samples. researchgate.netashpublications.org This can include samples from cell cultures, such as cell lysates or culture media, to study the drug's effects and mechanisms of action. ashpublications.orgsci-hub.se For example, researchers might investigate the uptake of pentostatin into cancer cells or its impact on cellular metabolism over time. ashpublications.org The ability to accurately measure the concentration of pentostatin in these samples is crucial for understanding its cellular pharmacology and for screening the sensitivity of different cell lines to the drug. sci-hub.se The robustness of the analytical method, ensured by the use of this compound, is paramount for generating reliable and reproducible data in these preclinical research settings. researchgate.netashpublications.org
Quantification in Cellular Extracts and Lysates
To understand the cellular mechanisms of action of Pentostatin, it is crucial to accurately measure its concentration within cells. uu.nl Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices like cell lysates. omicsonline.orgresearchgate.net
The analytical workflow begins with the lysis of cells that have been exposed to Pentostatin. sigmaaldrich.commerckmillipore.com A known quantity of this compound is then added to the cell lysate as an internal standard. clearsynth.com Following this "spiking," the sample undergoes an extraction process, such as protein precipitation or solid-phase extraction, to remove interfering substances. omicsonline.org The purified extract is then injected into an LC-MS/MS system. The system separates Pentostatin from other components, and the mass spectrometer detects both Pentostatin and this compound. By comparing the signal intensity ratio of Pentostatin to the known concentration of this compound, researchers can calculate the exact concentration of Pentostatin in the original cellular sample with high precision. researchgate.netnih.gov This methodology is critical for studies examining drug uptake, metabolism, and the correlation between intracellular drug concentration and cellular response.
Table 1: Hypothetical Time-Course of Intracellular Pentostatin Concentration in a Cancer Cell Line This table illustrates the type of data generated from an experiment using this compound as an internal standard to measure the uptake and retention of Pentostatin in cultured cells over a 24-hour period.
| Time Point (Hours) | Measured Pentostatin Concentration (ng/10^6 cells) |
| 0 | 0 |
| 1 | 15.2 |
| 4 | 45.8 |
| 8 | 55.1 |
| 12 | 42.6 |
| 24 | 18.9 |
Analysis in Enzyme Assay Mixtures
Pentostatin is a powerful, irreversible inhibitor of adenosine (B11128) deaminase (ADA), with an inhibition constant (Ki) in the picomolar range. sigmaaldrich.com Enzyme kinetic assays are fundamental for characterizing the potency of such inhibitors, often by determining the half-maximal inhibitory concentration (IC50). The accuracy of these determinations depends on the precise knowledge of the inhibitor's concentration in the assay mixture. escholarship.org
In this context, this compound is invaluable for validating the concentration of Pentostatin stock solutions and ensuring its stability in the assay buffer over the course of the experiment. An aliquot of the enzyme assay mixture can be analyzed by LC-MS/MS with this compound as an internal standard to confirm the exact concentration of Pentostatin that is interacting with the enzyme. nih.gov This verification step eliminates uncertainties related to pipetting errors, adsorption to labware, or degradation, thereby increasing the reliability and reproducibility of the enzyme inhibition data. escholarship.orgnih.gov
Table 2: Example Data for an IC50 Determination of Pentostatin against Adenosine Deaminase This table shows representative data from an enzyme inhibition assay. The Pentostatin concentrations were verified using LC-MS/MS with this compound as an internal standard to ensure accuracy, leading to a reliable IC50 value.
| Verified Pentostatin Concentration (nM) | ADA Enzyme Activity (%) |
| 0.00 | 100.0 |
| 0.05 | 85.3 |
| 0.10 | 68.1 |
| 0.25 | 49.5 |
| 0.50 | 29.7 |
| 1.00 | 15.6 |
| 5.00 | 4.2 |
Applications in Preclinical In Vivo Sample Analysis
Quantification in Animal Tissues and Biological Fluids
Preclinical studies in animal models are essential for evaluating the pharmacokinetics of a drug candidate, which describes its absorption, distribution, metabolism, and excretion (ADME). nih.gov Accurate quantification of the drug in various biological fluids (e.g., plasma, urine) and tissues is central to these studies. nih.govnih.gov The complexity of these biological matrices makes the use of a stable isotope-labeled internal standard like this compound particularly important for achieving reliable results with LC-MS/MS. nih.govnih.gov
In a typical preclinical pharmacokinetic study, an animal model (e.g., a rat) is administered Pentostatin. nih.gov Blood, urine, and various tissue samples are then collected at specific time points. nih.gov During sample processing, a known amount of this compound is added to each sample. The samples are then homogenized (for tissues) and extracted to isolate the analyte and internal standard. nih.gov The subsequent LC-MS/MS analysis provides the ratio of Pentostatin to this compound, allowing for the calculation of the drug's concentration in the original fluid or tissue. nih.gov This data is used to construct concentration-time profiles, from which key pharmacokinetic parameters such as half-life, peak concentration (Cmax), and area under the curve (AUC) are derived.
Table 3: Representative Pharmacokinetic Data of Pentostatin in Rat Plasma This table displays a sample time-course of Pentostatin concentration in rat plasma following a single intravenous administration. These concentrations are determined using an LC-MS/MS method validated with this compound as the internal standard.
| Time Post-Administration (Hours) | Mean Plasma Pentostatin Concentration (ng/mL) |
| 0.25 | 850.6 |
| 0.50 | 675.2 |
| 1.00 | 410.9 |
| 2.00 | 220.1 |
| 4.00 | 85.4 |
| 8.00 | 25.7 |
| 12.00 | 8.3 |
| 24.00 | 1.1 |
Mechanistic Investigations and Biochemical Studies Utilizing Deuterated Pentostatin
Enzyme Kinetics and Inhibition Mechanism Elucidation
The primary mechanism of Pentostatin's action is its powerful and specific inhibition of adenosine (B11128) deaminase (ADA). ontosight.aipatsnap.com This enzyme is a key component of the purine (B94841) salvage pathway, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. patsnap.comtandfonline.com
Pentostatin (B1679546) is classified as a transition-state analog inhibitor. pfizer.com Its structure closely mimics the geometry of the tetrahedral transition-state intermediate formed during the deamination of adenosine by ADA. nih.gov This mimicry allows Pentostatin to bind to the active site of ADA with extremely high affinity, orders of magnitude greater than the natural substrates. nih.govescholarship.org The binding is so tight that it is often described as quasi-irreversible, with a dissociation constant (Ki) in the picomolar range (2.5 pM). medchemexpress.comselleckchem.com
The key structural features of Pentostatin that contribute to its potent inhibitory activity include:
An expanded seven-membered diazepine (B8756704) ring, which differs from the six-membered purine ring of adenosine. nih.gov
A hydroxyl group at the C-8 position of this ring, which acts as a mimic of the hydrated intermediate in the enzymatic reaction.
By binding so tightly to ADA, Pentostatin effectively blocks the enzyme's catalytic activity. drugbank.com This leads to an accumulation of its substrates, particularly deoxyadenosine (B7792050), which is then converted intracellularly to deoxyadenosine triphosphate (dATP). patsnap.com Elevated levels of dATP are cytotoxic, particularly to lymphocytes which have high ADA activity, as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. patsnap.comdrugbank.com
| Ligand | Type | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Pentostatin | Transition-State Analog Inhibitor | ~2.5 pM | medchemexpress.com |
| 1-Deaza-adenosine (DAA) | Substrate Analog | ~10⁻⁷ M | escholarship.org |
| Adenosine | Natural Substrate | ~30 µM (Km) | drugbank.com |
Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition states of enzyme-catalyzed reactions. nih.gov By replacing an atom at a specific position in a substrate or inhibitor with one of its heavier isotopes (e.g., hydrogen with deuterium), scientists can measure changes in reaction rates. These changes provide detailed information about bond breaking and formation, geometry, and charge distribution in the transition state. nih.govconstantsystems.com
While specific KIE studies utilizing Pentostatin-d3 are not extensively detailed in the reviewed literature, the principles of KIE are fundamental to understanding why transition-state analogs like Pentostatin are so effective. The development of potent inhibitors is often guided by KIE analysis of the enzymatic reaction they target. nih.govresearchgate.net For ADA, KIE studies on the deamination of adenosine have helped to define the precise nature of the transition state that Pentostatin was designed to mimic. nih.gov The use of this compound as an internal standard in pharmacokinetic studies relies on the principle that the deuterium (B1214612) substitution does not significantly alter its biological activity as an ADA inhibitor but allows it to be distinguished from the non-deuterated compound by mass spectrometry. vulcanchem.com
Studies on Adenosine Deaminase (ADA) Inhibition with Pentostatin as a Transition State Analog
Protein Dynamics and Conformational Landscape Analysis
The binding of a ligand to an enzyme is not a simple lock-and-key event but a dynamic process that can alter the protein's conformational landscape and flexibility. numberanalytics.comfiveable.me
TDHDX-MS is an advanced technique used to investigate protein dynamics and stability. researchgate.netuwo.canih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. This exchange rate is sensitive to the protein's local and global flexibility; regions that are more flexible or become more exposed to the solvent will exchange hydrogens for deuterium more quickly. uwo.ca
Recent studies have employed TDHDX-MS to compare the effects of a substrate analog (1-deaza-adenosine, DAA) and the transition-state analog inhibitor Pentostatin on the dynamics of murine adenosine deaminase (mADA). nih.govresearchgate.net At a single temperature, the two ligands showed different HDX-MS properties, which was expected given their 10⁶-fold difference in binding affinity. nih.govresearchgate.net However, when analyzed across a range of temperatures, both DAA and Pentostatin induced similar patterns of change in the enthalpic barriers for local protein unfolding. escholarship.orgnih.govresearchgate.net This indicates that despite their vast difference in binding strength, both ligands have a comparable impact on the thermal activation and flexibility networks within the enzyme. nih.gov
The binding of Pentostatin to ADA induces significant changes in the protein's flexibility. nih.govresearchgate.net The TDHDX-MS studies revealed that Pentostatin binding leads to a general rigidification of the enzyme's conformational landscape. researchgate.net This increased rigidity is thought to be crucial for catalysis, as it helps to precisely align the catalytic residues in the active site. researchgate.net
Specifically, the binding of Pentostatin perturbs several regions of the mADA protein:
Peptides near the purine-binding pocket: Peptides 63-74 and 15-28 show altered exchange patterns. The movement of specific residues like Phe65 is observed due to the presence of Pentostatin's unique 7-membered ring. researchgate.net
Peptides near the ribose-binding site: Peptides 155-163 and 180-200, which are located near the ribose moiety of the bound Pentostatin, also display changes in deuterium exchange. researchgate.net
These studies demonstrate that ligand binding, particularly by a potent inhibitor like Pentostatin, does not just block the active site but actively modulates the protein's dynamic and thermal properties. nih.gov This provides a more nuanced understanding of enzyme inhibition beyond a static structural model. pnas.orgnih.gov
| Peptide Region | Location Relative to Bound Ligand | Observed Effect | Reference |
|---|---|---|---|
| 15-28 | Adjacent to purine-binding pocket | Indeterminate position, perturbed | researchgate.net |
| 63-74 | Contains Phe65, near purine-binding pocket | Indeterminate position, perturbed | researchgate.net |
| 155-163 | Vicinity of the ribose ring | Indeterminate position, perturbed | researchgate.net |
| 180-200 | Vicinity of the ribose ring | Indeterminate position, perturbed | researchgate.net |
Temperature-Dependent Hydrogen Deuterium Exchange Mass Spectrometry (TDHDX-MS) Studies
Elucidation of Metabolic Pathways and Biotransformation Studies (Preclinical)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is a critical part of preclinical development. qps.comnih.gov Biotransformation studies investigate the chemical alterations a compound undergoes in an organism. qps.comopenaccessjournals.com
In preclinical studies, Pentostatin shows limited metabolism. pfizer.com Following intravenous administration in rats, the highest concentrations of radioactivity were found in the kidneys, with very little penetration into the central nervous system. pfizer.com In humans, pharmacokinetic studies confirm these findings. Approximately 90% of an administered dose is excreted in the urine, largely as unchanged Pentostatin or its metabolites, as measured by ADA inhibitory activity. pfizer.com The plasma protein binding of Pentostatin is low, at around 4%. pfizer.comdrugbank.com
The use of deuterated compounds like this compound is standard in modern biotransformation and pharmacokinetic studies. vulcanchem.com It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, allowing for precise quantification of the parent drug in biological matrices like plasma and urine. This is because its chemical and physical properties are nearly identical to the non-labeled drug, but its increased mass allows it to be differentiated by the mass spectrometer. vulcanchem.com
Tracing Pentostatin Metabolic Fate using Deuterium Labeling
Deuterium labeling is a well-established technique used to trace the metabolic journey of a compound within a biological system. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for the deuterated compound. This "kinetic isotope effect" makes deuterated molecules like this compound excellent internal standards for quantitative analysis using methods such as liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com
While specific, large-scale studies detailing the complete metabolic fate of this compound are not extensively published, its primary role in research is to facilitate the precise quantification of the non-deuterated parent drug, pentostatin, in biological samples. vulcanchem.com Its near-identical chemical properties ensure it behaves similarly to pentostatin during sample extraction and analysis, while its distinct mass allows it to be differentiated and used as a reliable reference. vulcanchem.com Research indicates that approximately 90% of a pentostatin dose is excreted in the urine unchanged, suggesting limited metabolism. pfizer.comdrugbank.com
Table 1: Role of this compound in Metabolic Analysis
| Feature | Description | Implication for Research |
| Isotopic Label | Contains three deuterium atoms, increasing its molecular weight compared to pentostatin. | Allows for clear differentiation from the non-labeled drug in mass spectrometry analysis. |
| Chemical Behavior | Nearly identical to pentostatin in terms of solubility, binding affinity, and polarity. vulcanchem.com | Ensures it serves as an accurate proxy during analytical procedures. |
| Metabolic Stability | Deuterium substitution is known to slow the rate of metabolism. vulcanchem.com | Makes it a stable internal standard, less prone to degradation during sample analysis than the parent compound. |
| Primary Application | Used as an internal standard for the accurate quantification of pentostatin in biological matrices (e.g., plasma, urine). vulcanchem.com | Enables precise pharmacokinetic studies of the active drug, pentostatin. |
Identification and Characterization of Pentostatin Metabolites in Research Models
The primary mechanism of pentostatin clearance from the body is renal excretion, with the majority of the drug being eliminated in an unchanged form. pfizer.com Given this, the formation of metabolites is a minor pathway. For this compound, the rate of any metabolic transformation is expected to be even lower than that of the parent compound due to the kinetic isotope effect.
In research models, the use of this compound as an internal standard helps in the accurate identification and quantification of both the parent pentostatin and any of its non-deuterated metabolites. By providing a stable reference point, it improves the reliability of detecting small quantities of metabolic products against the background of a complex biological matrix. The metabolites of this compound itself are presumed to be structurally identical to those of pentostatin, merely retaining the deuterium label.
Cellular and Molecular Target Engagement Studies
This compound is invaluable for in vitro studies aiming to elucidate the cellular and molecular consequences of adenosine deaminase (ADA) inhibition. Its properties allow for precise control and measurement in experimental systems.
Investigation of Intracellular Accumulation and Distribution in Research Models
Pentostatin exerts its effects within cells, specifically lymphocytes, by inhibiting the ADA enzyme. patsnap.comncats.io Understanding its ability to enter and accumulate in target cells is crucial. Studies with pentostatin show it has low plasma protein binding (approximately 4%) and limited penetration into the central nervous system. pfizer.com
Due to its structural similarity, this compound is expected to exhibit the same transport, accumulation, and distribution characteristics as non-deuterated pentostatin. In a research context, this compound can be used to quantify the intracellular concentration of the drug. This allows investigators to correlate the amount of drug that has entered the cell with the degree of target engagement (ADA inhibition) and the resulting downstream biochemical effects.
Impact on Deoxyadenosine Accumulation and Downstream Biochemical Pathways
The core mechanism of pentostatin is the potent and specific inhibition of adenosine deaminase. mdpi.comnih.gov This enzyme is critical for purine metabolism, where it converts adenosine and deoxyadenosine into inosine and deoxyinosine, respectively. patsnap.comtandfonline.com By blocking ADA, pentostatin treatment leads to a buildup of its substrates. nih.gov
In research models, particularly those involving lymphocytes which have high ADA activity, the introduction of this compound causes a measurable accumulation of intracellular deoxyadenosine. patsnap.commdpi.com This excess deoxyadenosine is then phosphorylated by cellular kinases to form deoxyadenosine triphosphate (dATP). nih.gov The resulting high intracellular levels of dATP have significant downstream consequences:
Inhibition of Ribonucleotide Reductase: Elevated dATP levels allosterically inhibit the enzyme ribonucleotide reductase, which is essential for the synthesis of all deoxyribonucleotides required for DNA replication and repair. patsnap.com
DNA Synthesis Blockade: The halt in deoxyribonucleotide production effectively stops DNA synthesis, leading to cell cycle arrest. drugbank.comncats.io
Induction of Apoptosis: The accumulation of dATP and subsequent DNA strand breaks can trigger programmed cell death, or apoptosis, which is a key mechanism for its cytotoxic effect on malignant lymphocytes. patsnap.comnih.gov
The use of this compound in these studies allows researchers to precisely quantify the inhibitor's concentration and directly correlate it with the changes in these critical downstream pathways.
Table 2: Biochemical Cascade Following ADA Inhibition by Pentostatin
| Step | Molecular Event | Downstream Consequence | Cellular Outcome |
| 1. Inhibition | Pentostatin binds to and inhibits Adenosine Deaminase (ADA). mdpi.com | Substrates of ADA (adenosine and deoxyadenosine) can no longer be broken down effectively. nih.gov | Initiation of cytotoxic cascade. |
| 2. Accumulation | Intracellular levels of deoxyadenosine rise significantly. patsnap.com | Increased substrate for phosphorylation by cellular kinases. | Imbalance in the purine nucleotide pool. nih.gov |
| 3. Phosphorylation | Deoxyadenosine is converted to deoxyadenosine triphosphate (dATP). nih.gov | Intracellular dATP concentrations reach toxic levels. ncats.io | Amplification of the cytotoxic signal. |
| 4. Pathway Disruption | High dATP levels inhibit ribonucleotide reductase. patsnap.com | Production of deoxyribonucleotides for DNA synthesis is blocked. patsnap.com | Cell cycle arrest and inhibition of proliferation. |
| 5. Cell Death | DNA synthesis arrest and DNA strand breaks occur. ncats.ionih.gov | Apoptotic pathways are activated. patsnap.com | Programmed cell death of the target cell. |
Preclinical Research Applications of Pentostatin D3 in Experimental Models
Application in In Vitro Models of Cellular Processes
In the controlled environment of laboratory cell cultures, Pentostatin-d3 has proven instrumental in dissecting fundamental cellular activities.
Investigations in Cell Culture Systems
Pentostatin (B1679546) is a profound inhibitor of the enzyme adenosine (B11128) deaminase (ADA), a critical component of the purine (B94841) metabolism pathway. nih.gov Inhibition of ADA leads to the accumulation of adenosine and deoxyadenosine (B7792050), which can disrupt DNA synthesis. nih.govpatsnap.com Specifically, the buildup of deoxyadenosine is converted to its triphosphate form (dATP), which inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA. patsnap.comdrugbank.com This mechanism is particularly toxic to lymphocytes, which have high levels of ADA activity. drugbank.comnih.gov
Research in cell culture systems utilizes this compound to meticulously track its uptake and metabolic effects. These studies are crucial for understanding how interference with purine salvage pathways impacts nucleic acid synthesis and can induce cell death, a key focus in cancer research. nih.govcancernetwork.com The cytotoxic effects are cell cycle phase-specific, primarily occurring during the S-phase when DNA is synthesized. drugbank.comnih.gov
Studies on Immunological Signaling Pathways
Recent research has unveiled a novel immunomodulatory role for Pentostatin that extends beyond its direct effects on purine metabolism. Studies have shown that Pentostatin can indirectly trigger Toll-like receptor 3 (TLR3) signaling. nih.gov RNA extracted from cells treated with Pentostatin exhibits enhanced immunostimulating capabilities. nih.gov This is because Pentostatin can decrease the methylation of cellular RNA. nih.gov RNA methylation is a known mechanism that prevents endogenous RNA from activating immune receptors like TLRs. nih.gov By reducing RNA methylation, Pentostatin-treated cell-derived RNA can more effectively activate TLR3, leading to the production of type I interferons and subsequent immune responses. nih.gov This finding suggests that Pentostatin can function as an immunotherapeutic agent by activating innate immunity within tissues. nih.gov
Utilisation in In Vivo Preclinical Animal Models (Mechanistic Focus)
Animal models provide a systemic context to investigate the biochemical and immunological effects of this compound observed in vitro. Preclinical animal models are essential for understanding disease mechanisms and developing new therapies. nih.gov
Study of Systemic Biochemical Changes and Enzyme Inhibition in Animal Models
In animal models, administration of Pentostatin leads to significant systemic biochemical alterations. The primary effect is the potent inhibition of adenosine deaminase (ADA), which causes an accumulation of adenosine and deoxyadenosine in the body. nih.gov Animal studies have shown that Pentostatin distributes to various tissues, with concentrations often correlating with the tissue's ADA activity. nih.gov For instance, in mice, high concentrations are found in the kidneys, liver, and spleen, while in dogs, the lungs, spleen, and pancreas show high levels. nih.gov This systemic inhibition of ADA and the resulting accumulation of metabolites are central to the drug's mechanism and have been studied to understand its therapeutic and toxic effects. nih.govnih.gov
Investigation of Immune System Modulation in Murine Tumor Models
Studies in murine tumor models have demonstrated that the anticancer activity of Pentostatin is dependent on the immune system. nih.gov The drug was found to be effective only in tumor models where immune checkpoint inhibitors were also active. nih.gov Research has shown that Pentostatin's efficacy requires T cells and the type I interferon receptor. nih.gov Following administration, tumors in mice show increased infiltration of T cells. nih.gov This immune infiltration is driven by the local production of type I interferon within the tumor, which is a result of the TLR3 activation mentioned earlier. nih.gov These findings have led to the reclassification of Pentostatin from a chemotherapy drug to an immunotherapeutic agent, highlighting its ability to enhance anti-tumor immune responses. nih.gov
Comparative Research with Unlabeled Pentostatin and Other Nucleoside Analogs in Experimental Systems
Comparative studies are essential for contextualizing the activity of this compound.
Pentostatin vs. Other Purine Analogs: Pentostatin is often compared to other purine nucleoside analogs like cladribine (B1669150) and fludarabine. nih.govnih.gov While they share similarities in being effective against lymphoid malignancies, their mechanisms and side-effect profiles can differ. nih.govresearchgate.net For example, both Pentostatin and cladribine lead to the accumulation of dATP, but through different primary mechanisms. researchgate.netresearchgate.net Pentostatin inhibits ADA, while cladribine is resistant to deamination by ADA. researchgate.net Although direct comparative trials are limited, some research suggests Pentostatin may have a more specific cytotoxicity against lymphocytes, potentially leading to less myelosuppression compared to other analogs. nih.govnih.gov
The use of this compound in these comparative studies allows for precise quantification and differentiation from its unlabeled counterparts and other analogs, providing clearer insights into their respective pharmacokinetics and pharmacodynamics.
Future Directions and Emerging Research Avenues for Deuterated Pentostatin
Advancements in High-Throughput Quantitative Omics Research (e.g., metabolomics, proteomics)
The fields of metabolomics and proteomics aim to comprehensively identify and quantify the complete set of metabolites and proteins in a biological system. Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based omics, providing a means for accurate and precise measurement. nih.govthermofisher.com
Pentostatin-d3 is ideally suited to serve as an internal standard for the quantitative analysis of Pentostatin (B1679546) in complex biological matrices like plasma or cell lysates. Because its chemical and physical properties are nearly identical to the unlabeled parent drug, it co-elutes during chromatography and has similar ionization efficiency in a mass spectrometer. mdpi.com However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-deuterated drug, enabling precise quantification. nih.gov
In metabolomics , this compound could be employed as a tracer to illuminate the metabolic fate of the drug and its impact on cellular metabolism. tandfonline.com By administering this compound, researchers can track its uptake, distribution, and any potential biotransformations, distinguishing the drug and its metabolites from the endogenous pool of similar molecules. nih.govfrontiersin.org This approach would allow for a detailed mapping of how this compound perturbs the purine (B94841) metabolic network, quantifying changes in adenosine (B11128), inosine (B1671953), and other related metabolites. nih.gov
In proteomics , while this compound itself is not a labeling agent for proteins, its use as a therapeutic agent can be studied using quantitative proteomic techniques. Researchers could treat cancer cell lines with this compound and use methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification to analyze global changes in protein expression. thermofisher.com This could reveal proteins and pathways that are up- or down-regulated in response to ADA inhibition, potentially identifying novel mechanisms of action or biomarkers of drug response and resistance.
| Omics Application | Role of this compound | Anticipated Outcome |
| Quantitative Analysis | Internal Standard | Accurate measurement of Pentostatin levels in biological samples. |
| Metabolomics | Isotopic Tracer | Tracing the metabolic fate of Pentostatin and its effect on purine metabolism. |
| Proteomics | Pharmacological Perturbant | Identification of protein expression changes and pathways affected by ADA inhibition. |
Exploration of Novel Biochemical Targets and Off-Target Interactions Using Isotopic Probes
Identifying the full spectrum of a drug's interactions within a cell is critical for understanding its efficacy and potential side effects. mdpi.com While adenosine deaminase is the well-established primary target of Pentostatin, drugbank.comontosight.ai isotopic probes offer a sophisticated method for confirming this interaction and discovering potential off-target binding partners. nih.gov
A deuterated compound like this compound can be used in chemical proteomics approaches to identify its direct binding partners. In a competitive binding experiment, a cell lysate could be incubated with a biotin-tagged version of Pentostatin and then competed with an excess of either unlabeled Pentostatin or this compound. Proteins that are specifically bound by the drug will be pulled down by the biotin (B1667282) tag, and the use of the deuterated competitor can help confirm the specificity of the interaction through mass spectrometry analysis. The distinct mass shift allows for clear differentiation between specific and non-specific binders.
| Research Goal | Methodology | Potential of this compound |
| Target Validation | Competitive Affinity Pulldown | Confirms Adenosine Deaminase as the primary target with high confidence. |
| Off-Target Discovery | Chemical Proteomics | Identifies unintended protein binding partners, providing insights into secondary mechanisms or side effects. |
Application in Advanced Mechanistic Enzymology and Protein Folding Studies
The subtle physical differences between hydrogen and deuterium can be exploited to probe the intricate details of enzyme mechanisms and protein dynamics.
Mechanistic Enzymology: The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. nukleonika.plresearchgate.net It measures the change in reaction rate when an atom at a reactive site is replaced by its heavier isotope. The C-D bond is stronger and broken more slowly than a C-H bond. nih.gov Pentostatin is a transition-state inhibitor of ADA, meaning it mimics the high-energy intermediate state of the enzymatic reaction. drugbank.com If the formation of the enzyme-inhibitor complex involves the cleavage of a C-H bond that is deuterated in this compound, a KIE would be observed. Studying the binding kinetics of this compound with ADA could therefore provide high-resolution information about the forces and interactions involved in the inhibition mechanism, further clarifying the transition state of the deamination reaction. nukleonika.pl
Protein Folding and Dynamics: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique used to monitor the conformation and dynamics of proteins. longdom.orgoup.com When a protein is placed in a deuterated solvent (D₂O), its backbone amide hydrogens exchange with deuterium at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. researchgate.net By analyzing the rate of deuterium uptake in different parts of the ADA enzyme in the presence and absence of this compound, researchers can map the precise regions of the enzyme that are impacted by inhibitor binding. acs.org This can reveal not only the direct binding site but also allosteric conformational changes that occur elsewhere in the protein, providing a detailed picture of how Pentostatin binding alters the enzyme's structure and dynamics. quora.com
| Technique | Application with this compound | Scientific Insight |
| Kinetic Isotope Effect (KIE) | Measure binding kinetics of this compound to Adenosine Deaminase. | Elucidate the transition state and mechanism of enzyme inhibition. |
| Hydrogen-Deuterium Exchange (HDX-MS) | Monitor conformational changes in Adenosine Deaminase upon this compound binding. | Map the inhibitor binding site and identify allosteric effects on protein structure. |
Potential in Drug Discovery Research for Lead Optimization and Mechanistic Understanding (Pre-Clinical Stage)
Deuteration is an increasingly utilized strategy in medicinal chemistry for lead optimization. nih.govresearchgate.net Replacing hydrogen with deuterium at sites of metabolic vulnerability can slow down drug metabolism, a phenomenon known as the deuterium kinetic isotope effect. nih.govjuniperpublishers.com This can lead to significant improvements in a drug's pharmacokinetic profile.
In the pre-clinical stage, this compound would be evaluated to determine if its deuteration confers pharmacologic advantages over the parent compound. The primary hypothesis would be that if Pentostatin undergoes metabolism via cytochrome P450 enzymes involving the cleavage of a C-H bond that is deuterated in this compound, the deuterated version would be metabolized more slowly. researchgate.net
Potential benefits that would be investigated in pre-clinical models include:
Increased Half-Life: A slower rate of metabolism could prolong the drug's circulation time in the body. nih.gov
Reduced Metabolic Shunting: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites. juniperpublishers.com
Improved Pharmacokinetic Profile: A more stable and predictable pharmacokinetic profile could potentially lead to more consistent therapeutic effects. nih.gov
These potential improvements would be rigorously tested in pre-clinical animal models to assess the pharmacokinetics, efficacy, and safety of this compound compared to Pentostatin. Favorable results would provide a strong rationale for advancing the deuterated compound into clinical development. nih.gov
| Pharmacokinetic Parameter | Potential Effect of Deuteration (this compound) | Pre-Clinical Implication |
| Metabolic Rate | Decreased (if metabolism involves C-D bond cleavage) | Potential for improved stability and reduced clearance. |
| Biological Half-life | Increased | Longer duration of action, potentially allowing for less frequent dosing. |
| Systemic Exposure (AUC) | Increased | Greater overall drug effect from a given dose. |
| Metabolite Profile | Altered | Possible reduction in toxic metabolites and enhanced safety profile. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for determining the purity and stability of Pentostatin-d3 in experimental settings?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection for quantitative purity assessment, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural validation. Ensure calibration standards are prepared in triplicate, and include stability tests under varying pH and temperature conditions to simulate physiological environments .
Q. How should researchers design in vitro studies to assess the inhibitory effects of this compound on adenosine deaminase (ADA)?
- Methodological Answer : Apply the PICOT framework to define:
- P opulation: Purified ADA enzyme or cell lysates.
- I ntervention: this compound at concentrations spanning IC50 ranges.
- C omparison: Native Pentostatin or vehicle controls.
- O utcome: ADA activity measured via spectrophotometric assays (e.g., conversion of adenosine to inosine).
- T ime: Kinetic measurements over 0–60 minutes.
Include dose-response curves and validate with triplicate runs .
Q. What ethical and regulatory considerations are critical for preclinical studies involving this compound?
- Methodological Answer : Secure institutional animal care committee (IACC) approval for in vivo models, adhering to ARRIVE guidelines. For human-derived samples, obtain informed consent and comply with HIPAA or GDPR standards. Document all protocols in alignment with Good Laboratory Practice (GLP) to ensure audit readiness .
Advanced Research Questions
Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying this compound in plasma pharmacokinetic studies?
- Methodological Answer :
- Sample Preparation : Use protein precipitation with acetonitrile (1:3 v/v) and deuterated internal standards (e.g., Pentostatin-d6) to correct for matrix effects.
- Chromatography : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate this compound from endogenous interferents.
- Validation : Assess linearity (1–500 ng/mL), intra-day precision (<15% RSD), and recovery (>85%). Reference FDA bioanalytical guidelines for full validation criteria .
Q. What statistical approaches are recommended for analyzing contradictory dose-response data in this compound efficacy studies?
- Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. For heterogeneity, conduct sensitivity analyses or meta-regression to identify confounding variables (e.g., cell line variability, assay conditions). Use Bayesian hierarchical models to quantify uncertainty in multi-study datasets .
Q. How should researchers address discrepancies in this compound pharmacokinetic data between rodent models and human-derived organoids?
- Methodological Answer :
- Systematic Review : Compile data from PubMed and EMBASE using PRISMA guidelines to identify interspecies metabolic differences (e.g., cytochrome P450 expression).
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human predictions.
- Experimental Validation : Use CRISPR-edited organoids to isolate metabolic pathways (e.g., ADA knockout models) and re-test this compound clearance .
Q. What strategies are effective for synthesizing and characterizing deuterated analogs like this compound while minimizing isotopic exchange?
- Methodological Answer :
- Synthesis : Use Pd/C-catalyzed hydrogen-deuterium exchange under controlled pH (7–8) to target specific hydrogen positions.
- Characterization : Confirm deuteration efficiency via mass spectrometry (≥98% isotopic purity) and monitor exchange stability under accelerated storage conditions (40°C/75% RH for 4 weeks).
- Quality Control : Include residual solvent analysis (e.g., GC-MS) and chiral HPLC to exclude racemization .
Data Reporting and Reproducibility
Q. What are the best practices for reporting conflicting in vivo toxicity data for this compound in peer-reviewed journals?
- Methodological Answer : Follow CONSORT guidelines for animal studies:
- Transparency : Disclose all raw data in supplementary files, including outliers.
- Statistical Rigor : Apply Benjamini-Hochberg correction for multiple comparisons and report effect sizes with 95% confidence intervals.
- Contextualization : Discuss limitations (e.g., sample size, dosing regimen) in the discussion section to guide future replication efforts .
Q. How can researchers ensure reproducibility when studying this compound’s metabolite profiling across laboratories?
- Methodological Answer :
- Inter-Lab Calibration : Share reference standards and SOPs via platforms like Zenodo.
- Metabolomics Workflow : Use open-source tools (e.g., XCMS Online) for peak alignment and annotate metabolites via HMDB or KEGG databases.
- Data Deposition : Upload raw MS files to public repositories (e.g., MetaboLights) with ISA-Tab metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
